1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-9(2)20-11(4)14(10(3)17-20)23(21,22)18-12-7-15-13-5-6-16-19(13)8-12/h5-9,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXCGMIGIXVRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Modulation of 11-Hydroxysteroid Dehydrogenase Type 1
One of the primary applications of this compound is its role in modulating the activity of 11-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the metabolism of glucocorticoids and is implicated in metabolic disorders such as obesity and diabetes. Research indicates that compounds similar to 1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide may be beneficial in treating metabolic syndrome by improving insulin sensitivity and reducing fat accumulation .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from this scaffold were evaluated for their effectiveness against U937 cells using the CellTiter-Glo Luminescent assay. The results showed promising activity with low cytotoxicity profiles, indicating that these compounds could serve as potential chemotherapeutic agents .
Selective PI3Kδ Inhibition
Another area of research involves the development of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of the PI3Kδ pathway , which is crucial in cancer cell proliferation and survival. A specific derivative demonstrated an IC50 value in the low nanomolar range, suggesting its potential as a therapeutic agent for conditions such as asthma and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is essential for optimizing their pharmacological properties. The modifications at various positions on the pyrazole ring significantly influence their biological activity:
| Position | Modification | Effect |
|---|---|---|
| 3 | Isopropyl group | Enhances selectivity |
| 5 | Dimethyl groups | Improves potency |
| 4 | Sulfonamide moiety | Increases solubility |
This table summarizes how specific modifications can enhance the efficacy and selectivity of these compounds.
Case Study 1: Antiproliferative Evaluation
In a study published in Pharmaceuticals, a series of new pyrazole-4-sulfonamide derivatives were synthesized and tested for antiproliferative activity. The study highlighted that certain derivatives exhibited significant growth inhibition against U937 cells without notable cytotoxic effects on normal cells. This suggests a selective action that could be harnessed for targeted cancer therapies .
Case Study 2: Metabolic Syndrome Treatment
Research has also focused on the potential of these compounds to treat metabolic syndrome by targeting 11β-HSD1 activity. Clinical evaluations indicated that modulation of this enzyme could lead to improved metabolic profiles in patients with insulin resistance and obesity-related conditions .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of antitumor activity, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Pyrazole derivatives
Sulfonamide-based molecules
Other pyrazolo[1,5-a]pyrimidin-6-yl derivatives
Biological Activity
1-Isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a sulfonamide group, which is known for enhancing the solubility and bioavailability of medicinal compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to 1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide have shown significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MIA PaCa-2 | 0.50 | mTORC1 inhibition |
| Compound B | A549 | 0.95 | Autophagy modulation |
| Compound C | HCT116 | 0.39 | Aurora-A kinase inhibition |
These findings indicate that pyrazolo[1,5-a]pyrimidine derivatives may disrupt critical cellular pathways involved in cancer proliferation and survival.
Enzymatic Inhibition
The compound also exhibits inhibitory effects on various enzymes relevant to cancer progression. For example, it has been identified as an inhibitor of mTORC1, a key regulator of cell growth and metabolism. The disruption of mTORC1 activity leads to increased autophagy and reduced tumor cell viability under nutrient-replete conditions .
Case Study: Autophagy Modulation
In a study examining the effects of related compounds on autophagic processes in cancer cells, it was found that certain derivatives increased basal autophagy while impairing autophagic flux under starvation conditions. This dual action suggests a unique mechanism whereby these compounds could selectively target tumor cells experiencing metabolic stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents on the pyrazole and pyrimidine rings can significantly affect biological activity.
Table 2: SAR Insights for Pyrazolo[1,5-a]pyrimidines
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| 4-Sulfonamide | Sulfonyl Group | Increased solubility and potency |
| 3-Dimethyl | Alkyl Group | Enhanced lipophilicity |
| 6-Pyrazole | Heterocyclic Ring | Improved binding affinity to targets |
These insights guide future synthesis and modification efforts aimed at enhancing therapeutic potential.
Q & A
What are the key steps in synthesizing 1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide?
Level: Basic
Answer:
The synthesis typically involves multi-step protocols:
Pyrazole Core Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions (e.g., reflux in ethanol) to construct the pyrazole ring.
Sulfonamide Coupling : Reaction of the pyrazole intermediate with pyrazolo[1,5-a]pyrimidin-6-amine using sulfonyl chloride derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfonamide linkage.
Purification : Column chromatography (silica gel, gradient elution) and recrystallization to isolate the pure product. Monitoring via TLC ensures reaction completion .
How can statistical Design of Experiments (DoE) optimize reaction conditions for higher yields?
Level: Advanced
Answer:
DoE minimizes trial-and-error by systematically varying parameters (temperature, solvent ratio, catalyst loading):
- Factorial Design : Identifies critical factors affecting yield. For example, a 2³ factorial design evaluates interactions between temperature, reaction time, and reagent stoichiometry.
- Response Surface Methodology (RSM) : Optimizes conditions using central composite designs, validated by ANOVA.
- Computational Pre-screening : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways, reducing experimental iterations .
Which characterization techniques are essential to confirm the compound’s structural integrity?
Level: Basic
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methyl and isopropyl proton signals).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable).
- HPLC-PDA : Assesses purity (>95% threshold for biological assays) .
How can contradictory biological activity data across assays be resolved?
Level: Advanced
Answer:
- Orthogonal Assays : Validate activity using diverse methods (e.g., enzymatic inhibition vs. cell-based assays).
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify critical functional groups.
- Meta-Analysis : Apply Bayesian statistics to integrate conflicting data, accounting for assay variability (e.g., IC₅₀ discrepancies due to differential protein binding) .
What computational methods elucidate the reaction mechanism of sulfonamide formation?
Level: Advanced
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states and intermediates (e.g., B3LYP/6-31G* level).
- Reaction Path Search : Intrinsic Reaction Coordinate (IRC) analysis maps energy profiles.
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., DMF vs. THF).
- Kinetic Modeling : Microkinetic models derived from computed activation energies predict rate-limiting steps .
What strategies improve the compound’s stability during storage and biological assays?
Level: Advanced
Answer:
- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies vulnerable functional groups (e.g., sulfonamide hydrolysis).
- Lyophilization : Freeze-drying in inert matrices (e.g., trehalose) enhances shelf life.
- Stability-Indicating Assays : HPLC-MS monitors degradation products under stress conditions (acid/base/oxidative) .
How are interaction studies with biological targets (e.g., enzymes) designed?
Level: Advanced
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics (MD) Simulations : Predicts binding modes and residence times (e.g., GROMACS/AMBER).
- Mutagenesis Studies : Identify critical residues via alanine scanning .
How does structural modification impact the compound’s pharmacokinetic profile?
Level: Advanced
Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity, improving solubility.
- Metabolic Stability : Liver microsome assays (human/rodent) guide modifications (e.g., fluorination to block CYP450 oxidation).
- Plasma Protein Binding (PPB) : SPR or equilibrium dialysis assesses PPB, informing dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
